Encorafenib - 1269440-17-6

Encorafenib

Catalog Number: EVT-288163
CAS Number: 1269440-17-6
Molecular Formula: C22H27ClFN7O4S
Molecular Weight: 540.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Encorafenib is a synthetic molecule classified as a kinase inhibitor, specifically targeting BRAF. In scientific research, encorafenib is a valuable tool for studying the role of the mitogen-activated protein kinase (MAPK) pathway in various cellular processes, including cell growth, proliferation, and differentiation. [] Encorafenib is particularly valuable in studying cancers driven by BRAF mutations, such as melanoma, colorectal cancer, and thyroid cancer. [, ]

Future Directions
  • Development of novel drug combinations: Combining encorafenib with other targeted therapies or immunotherapies may enhance its efficacy and overcome resistance mechanisms. [, , , , , ]
  • Identification of predictive biomarkers: Research is ongoing to identify biomarkers that predict response to encorafenib and guide patient selection for treatment. [, , ]
  • Investigation of alternative dosing regimens: Exploring different dosing schedules and routes of administration may optimize the therapeutic efficacy and minimize toxicity of encorafenib. [, ]
  • Exploration of its role in other diseases: Given its activity against wild-type BRAF and CRAF, encorafenib may have potential applications in other diseases beyond cancer, such as inflammatory disorders and neurodegenerative diseases. []

Binimetinib

  • Relevance: Binimetinib is frequently co-administered with encorafenib to enhance the inhibition of the RAS/RAF/MEK/ERK signaling pathway [, , ]. This combination therapy demonstrates improved efficacy compared to encorafenib monotherapy, particularly in patients with BRAF V600-mutant melanoma [, , ].

Cetuximab

  • Relevance: Cetuximab is combined with encorafenib, often alongside binimetinib, to treat BRAF V600E-mutant colorectal cancer [, , ]. The rationale behind this combination is that EGFR signaling can drive resistance to BRAF inhibition in colorectal cancer [].

Dabrafenib

  • Relevance: Dabrafenib, when combined with trametinib, serves as a benchmark for comparing the efficacy and safety of encorafenib plus binimetinib in treating BRAF-mutant melanoma [, ]. While both combinations show efficacy, they exhibit distinct safety profiles [].

Trametinib

  • Relevance: Trametinib is commonly combined with dabrafenib for treating BRAF-mutant melanoma []. This combination is often compared to encorafenib plus binimetinib to assess efficacy and tolerability profiles in clinical settings [].
  • Relevance: Vemurafenib serves as a reference point for comparing the efficacy and safety of encorafenib, both as monotherapy and in combination with MEK inhibitors, in clinical trials involving patients with BRAF V600-mutant melanoma [, , ].

Cobimetinib

  • Relevance: The combination of vemurafenib and cobimetinib is considered a standard treatment option for advanced BRAF V600 mutation-positive melanoma and is often used as a comparator to assess the efficacy of encorafenib plus binimetinib in clinical trials [, ].

PLX8394

  • Relevance: PLX8394 was directly compared with encorafenib in a study investigating the efficacy of BRAF inhibitors in BRAF mutant colorectal cancer []. Despite being designed to overcome a key resistance mechanism, PLX8394 did not demonstrate significantly enhanced potency compared to encorafenib in this study [].

Irinotecan

  • Relevance: Irinotecan, in combination with other agents like cetuximab or 5-fluorouracil (5-FU), represents a standard chemotherapy regimen for metastatic colorectal cancer []. In the BEACON CRC trial, encorafenib plus cetuximab, with or without binimetinib, demonstrated a survival advantage over chemotherapy regimens that included irinotecan in patients with BRAF V600E-mutant metastatic colorectal cancer [, ].

5-Fluorouracil (5-FU)

  • Relevance: 5-FU is part of standard chemotherapy regimens, often alongside agents like irinotecan and oxaliplatin (FOLFOXIRI), used in the treatment of metastatic colorectal cancer []. These chemotherapy regimens are often compared to targeted therapy options like encorafenib plus cetuximab in clinical trials [].

Alpelisib

  • Relevance: A phase Ib study investigated the safety and efficacy of adding alpelisib to the combination of encorafenib and cetuximab in treating patients with BRAF-mutant metastatic colorectal cancer []. The triple combination showed promising activity but also led to increased toxicity compared to the dual combination of encorafenib and cetuximab [].

Sotorasib

  • Relevance: Sotorasib was investigated alongside anti-EGF antibodies as a potential therapeutic strategy for KRAS G12C-mutated cancers []. This research parallels the use of encorafenib with EGFR inhibitors like cetuximab, highlighting the importance of targeting both the primary oncogenic driver and key signaling pathways involved in resistance mechanisms [].

Nivolumab

  • Relevance: Nivolumab, often in combination with ipilimumab, another immune checkpoint inhibitor, is a standard treatment option for advanced melanoma and has also shown efficacy in BRAF-mutant melanoma []. Clinical trials are investigating the optimal sequencing of immunotherapy with nivolumab plus ipilimumab and targeted therapy with encorafenib plus binimetinib in patients with BRAF-mutant melanoma [].

Ipilimumab

  • Relevance: Ipilimumab is frequently used in combination with nivolumab as a standard immunotherapy regimen for advanced melanoma []. This combination is being investigated in clinical trials to determine the optimal sequencing strategy with targeted therapies like encorafenib plus binimetinib in BRAF-mutant melanoma [].
Synthesis Analysis

Methods and Technical Details

The synthesis of encorafenib involves several key steps that utilize various chemical reactions to construct its complex molecular framework. One approach begins with the hydrolysis of methyl carbamate derivatives, which leads to the formation of primary amines. For instance, a study reported using aqueous potassium hydroxide in ethanol at elevated temperatures to achieve an 85% yield of the desired amine product .

Subsequent steps involve the synthesis of linkers through reactions with commercially available diols, followed by conversion into phthalimides using the Mitsunobu reaction. The final coupling reactions are typically performed using activating reagents such as HATU or HBTU in dimethylformamide, yielding high-purity products after purification processes like flash chromatography .

Molecular Structure Analysis

Structure and Data

Encorafenib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

  • Chemical Formula: C23_{23}H22_{22}F2_{2}N4_{4}O
  • Molecular Weight: 442.45 g/mol

The structural configuration includes a central pyrazole ring connected to a phenyl moiety and a sulfonamide group, which are essential for its interaction with the target BRAF protein. The presence of fluorine atoms enhances its pharmacological properties by influencing lipophilicity and metabolic stability.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of encorafenib involves several significant chemical reactions:

  1. Hydrolysis Reactions: The initial hydrolysis of methyl carbamate derivatives is critical for obtaining the primary amine, which serves as a building block for further synthesis .
  2. Coupling Reactions: The formation of amide bonds through coupling reactions with linkers is crucial for constructing the final compound. For example, using HATU as an activating agent allows for efficient coupling under mild conditions .
  3. Purification Techniques: Techniques such as flash chromatography and high-performance liquid chromatography are employed to purify intermediates and final products, ensuring high purity levels necessary for clinical applications .
Mechanism of Action

Process and Data

Encorafenib exerts its anticancer effects primarily through selective inhibition of the mutated BRAF protein. Upon binding to BRAF V600E, encorafenib disrupts downstream signaling pathways involved in cell proliferation and survival, particularly the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells harboring this mutation.

The binding affinity and selectivity of encorafenib for BRAF V600E have been demonstrated through various biophysical studies, including isothermal titration calorimetry and molecular docking studies, which confirm its effectiveness in inhibiting mutant BRAF activity while sparing wild-type BRAF .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Encorafenib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound demonstrates stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely reported but can be determined during synthesis characterization.

These properties are critical for formulating encorafenib into effective pharmaceutical preparations that ensure optimal bioavailability and therapeutic efficacy.

Applications

Scientific Uses

Encorafenib is primarily used in oncology as a targeted therapy for patients with metastatic melanoma harboring BRAF V600E mutations. It is often administered in combination with binimetinib, a MEK inhibitor, to enhance treatment outcomes by simultaneously targeting different points in the MAPK pathway. Clinical trials have shown that this combination significantly improves progression-free survival rates compared to monotherapy approaches.

Furthermore, ongoing research explores encorafenib's potential applications in treating other cancers with similar mutations, including colorectal cancer, thereby broadening its therapeutic scope within precision oncology .

Properties

CAS Number

1269440-17-6

Product Name

Encorafenib

IUPAC Name

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

Molecular Formula

C22H27ClFN7O4S

Molecular Weight

540.0 g/mol

InChI

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1

InChI Key

CMJCXYNUCSMDBY-ZDUSSCGKSA-N

SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

LGX818; LGX-818; LGX 818; Encorafenib.

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Isomeric SMILES

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C)F)C(C)C)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.